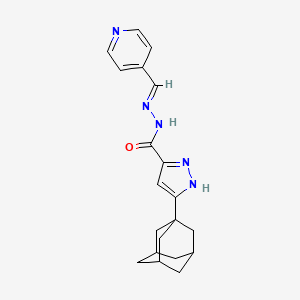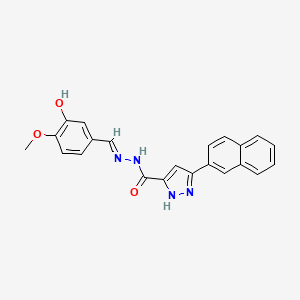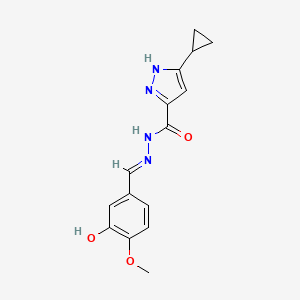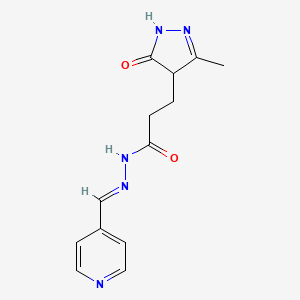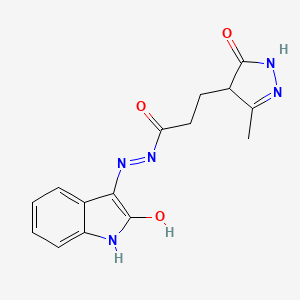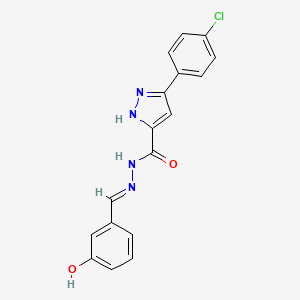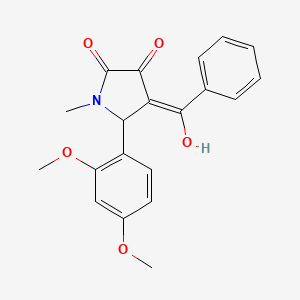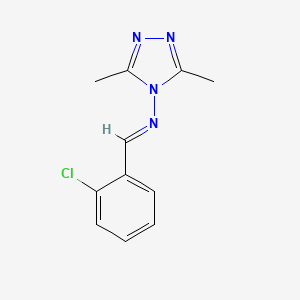
N-(2-chlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Descripción general
Descripción
N-(2-chlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, commonly known as CDMA, is a synthetic compound with potential applications in scientific research. CDMA belongs to the class of triazole compounds and is characterized by its unique chemical structure, which makes it a valuable tool for studying biological processes and mechanisms.
Mecanismo De Acción
The mechanism of action of CDMA is based on its ability to bind to specific targets in the body, such as enzymes and receptors. CDMA binds to these targets, leading to a change in their activity or function. The exact mechanism of action of CDMA depends on the specific target being studied, as well as the concentration and duration of exposure to the compound.
Biochemical and Physiological Effects:
CDMA has been shown to have a variety of biochemical and physiological effects, depending on the target being studied. For example, CDMA has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, suggesting that it may have potential therapeutic applications in these areas. CDMA has also been shown to affect the activity of certain receptors in the brain, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CDMA as a research tool is its selectivity for certain targets, which allows researchers to investigate specific biochemical pathways and mechanisms. CDMA is also relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for many research projects. However, one of the limitations of CDMA is that it may have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving CDMA. One area of interest is the development of CDMA derivatives with improved selectivity and potency for specific targets. Another area of interest is the investigation of the potential therapeutic applications of CDMA in areas such as inflammation and cancer. Additionally, further studies are needed to better understand the mechanisms of action of CDMA and its effects on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
CDMA has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of CDMA is as a research tool to investigate the mechanisms of action of various biological processes. CDMA has been shown to selectively inhibit the activity of certain enzymes and receptors, making it useful for studying the biochemical pathways involved in these processes.
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-8-14-15-9(2)16(8)13-7-10-5-3-4-6-11(10)12/h3-7H,1-2H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJYREGMIYHROJ-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(2-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3886397.png)

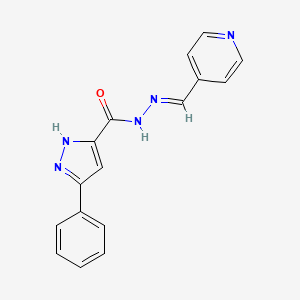
![methyl 4-[2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3886409.png)
